molecular formula C18H19FN4S B4739941 (3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine

(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine

Cat. No. B4739941
M. Wt: 342.4 g/mol
InChI Key: MHGUNPXRNQPBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine is complex and not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to induce several biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, it has also been found to inhibit the growth and proliferation of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The use of (3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine in lab experiments has several advantages and limitations. One of the major advantages is its high potency and selectivity towards cancer cells and microbial strains. Moreover, it can be easily synthesized in the laboratory using standard chemical procedures. However, one of the major limitations is its potential toxicity towards normal cells, which can limit its use in clinical applications.

Future Directions

There are several future directions for the research and development of (3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine. One of the major directions is to investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Moreover, it can also be explored for its potential use as a diagnostic tool for detecting cancer cells. Furthermore, the development of novel synthetic methods and modifications of the compound can lead to the discovery of more potent and selective analogs.

Scientific Research Applications

(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess significant anticancer, antimicrobial, and antifungal activities. Moreover, it has also been investigated for its potential use as a diagnostic tool for detecting cancer cells.

properties

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4S/c1-22(2)16-6-4-5-14(11-16)17-20-21-18(23(17)3)24-12-13-7-9-15(19)10-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGUNPXRNQPBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine
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(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine
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(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine
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(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine
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(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine

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